molecular formula C8H8BrN3 B3010716 1-[(1R)-1-azidoethyl]-2-bromobenzene CAS No. 1086599-67-8

1-[(1R)-1-azidoethyl]-2-bromobenzene

Cat. No. B3010716
CAS RN: 1086599-67-8
M. Wt: 226.077
InChI Key: XJTIOQFWXMGIEI-ZCFIWIBFSA-N
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Description

1-[(1R)-1-azidoethyl]-2-bromobenzene is a compound that features both azido and bromo substituents on a benzene ring. The azido group (-N3) is known for its reactivity and potential to participate in various chemical reactions, such as the Staudinger reaction or Click chemistry, while the bromo substituent is commonly used in organic synthesis for further functionalization through nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of compounds related to 1-[(1R)-1-azidoethyl]-2-bromobenzene can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a compound with bromo and nitro substituents on a benzene ring, was achieved by nitration of bromobenzene in water, yielding a high purity product . Although the specific synthesis of 1-[(1R)-1-azidoethyl]-2-bromobenzene is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[(1R)-1-azidoethyl]-2-bromobenzene has been studied using various spectroscopic techniques. For example, the structure of a Schiff base related to the compound was elucidated using NMR, FT-IR, and X-ray crystallography, which confirmed the presence of an enol-imine tautomeric form in the solid state . These techniques could be applied to determine the molecular structure of 1-[(1R)-1-azidoethyl]-2-bromobenzene and to understand its tautomeric equilibria.

Chemical Reactions Analysis

The azido group in 1-[(1R)-1-azidoethyl]-2-bromobenzene can undergo various chemical reactions. For example, a study on the photoreaction of 1-azido-2-nitrobenzene demonstrated the formation of benzofuroxan and suggested a triplet nitrene intermediate during the reaction . This indicates that azido compounds can participate in photochemical reactions leading to heterocycle formation. Additionally, the [4 + 1 + 1] annulation reaction involving α-bromo carbonyls and 1-azadienes to form fused benzoazaheterocycles shows the reactivity of bromo and azido groups in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[(1R)-1-azidoethyl]-2-bromobenzene would be influenced by its functional groups. The azido group is highly polar and can introduce significant dipole moments, while the bromo substituent is a heavy atom that can affect the compound's density and boiling point. The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved optimizing reaction conditions, which highlights the importance of understanding the physical properties of brominated compounds for successful synthesis . These properties are crucial for the handling, storage, and application of the compound in various chemical processes.

Scientific Research Applications

Synthesis and Material Science

1-[(1R)-1-azidoethyl]-2-bromobenzene is used in the synthesis of new chemical compounds. For example, it can participate in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have potential as corrosion inhibitors for steel. This synthesis involves click chemistry and is significant in material science for protecting metals from corrosion (Negrón-Silva et al., 2013).

Chemical Structure and Reactions

The compound plays a role in understanding molecular structures and reactions. Research has been conducted to analyze its structure and properties, as well as its reactivity with other chemicals. For example, studies have focused on the crystal structure of bromobenzene derivatives and their interactions, which are crucial in the field of crystallography and molecular chemistry (Münch et al., 2014).

Catalysis and Organic Synthesis

This compound is used in catalysis and organic synthesis. It plays a role in reactions like the Suzuki–Miyaura cross-coupling, which is a significant process in the field of organic chemistry for creating carbon-carbon bonds. Understanding its role in these reactions helps in the development of more efficient and selective catalytic processes (Zell et al., 2012).

Photocatalysis and Solar Energy

Research also includes its application in photocatalysis, particularly in the context of solar energy. Studies have focused on its use in polymer/fullerene solar cells, highlighting its role in improving the performance and efficiency of solar cells. This is significant in advancing renewable energy technologies (Huang et al., 2014).

properties

IUPAC Name

1-[(1R)-1-azidoethyl]-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIOQFWXMGIEI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R)-1-azidoethyl]-2-bromobenzene

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